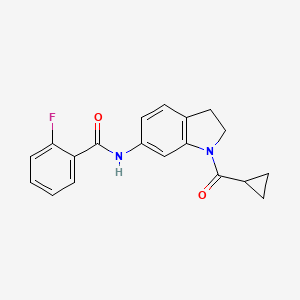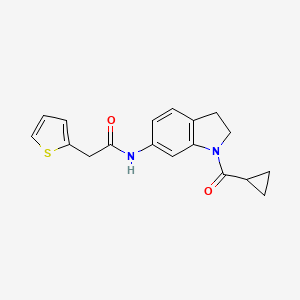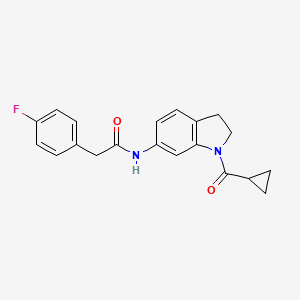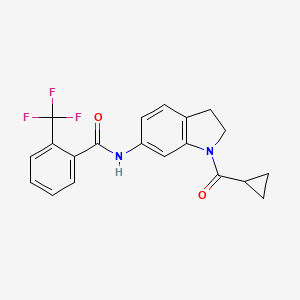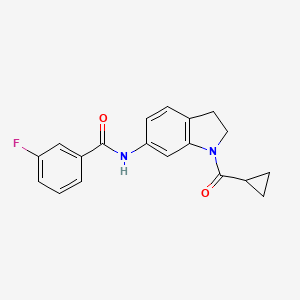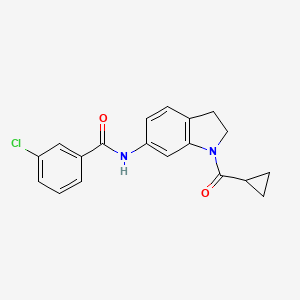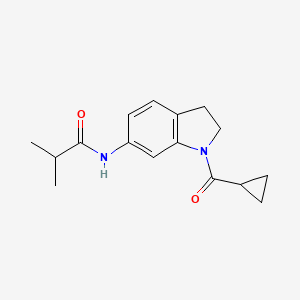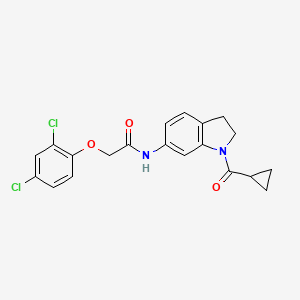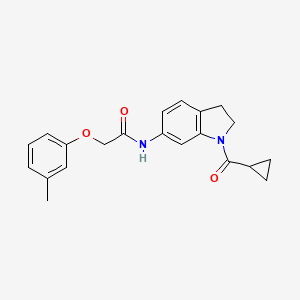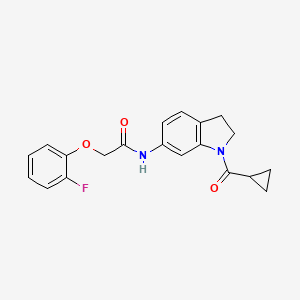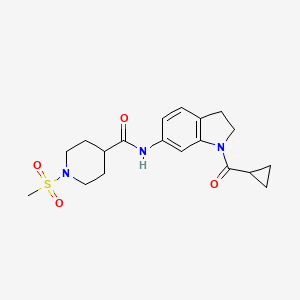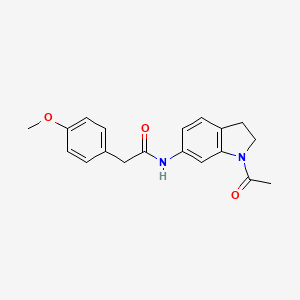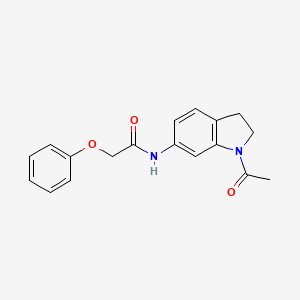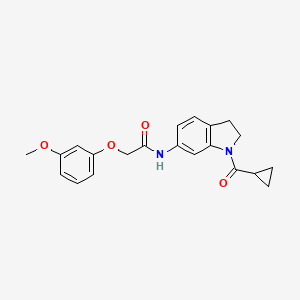
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound featuring an indole core, a cyclopropanecarbonyl group, and a methoxyphenoxyacetamide moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Cyclopropanation: The cyclopropanecarbonyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction.
Esterification: The methoxyphenoxyacetamide moiety can be synthesized through esterification reactions involving methoxyphenol and acetic anhydride.
Coupling Reactions: The final step involves coupling the indole derivative with the cyclopropanecarbonyl group and the methoxyphenoxyacetamide moiety using amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the indole core or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid, and other oxidized derivatives.
Reduction: Reduced indole derivatives, such as indoline.
Substitution: Substituted indoles with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Indole-3-carboxamide derivatives: These compounds share the indole core and similar functional groups.
Cyclopropanecarbonyl derivatives: Compounds with cyclopropanecarbonyl groups exhibit similar reactivity and biological activity.
Phenoxyacetamide derivatives:
Uniqueness: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct biological and chemical properties.
This compound represents a promising candidate for further research and development in various scientific fields. Its synthesis, reactivity, and applications highlight its potential as a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCSNGHACAZDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
